molecular formula C13H8FIO B1323954 3-Fluoro-3'-iodobenzophenone CAS No. 890098-25-6

3-Fluoro-3'-iodobenzophenone

Cat. No.: B1323954
CAS No.: 890098-25-6
M. Wt: 326.1 g/mol
InChI Key: FXDZWNIDRDFCKC-UHFFFAOYSA-N
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Description

3-Fluoro-3’-iodobenzophenone: is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of both fluorine and iodine atoms attached to the benzophenone core. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3’-iodobenzophenone typically involves the introduction of fluorine and iodine atoms into the benzophenone structure. One common method is the halogenation of benzophenone derivatives using appropriate fluorinating and iodinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-3’-iodobenzophenone may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or nickel complexes, along with bases such as triethylamine or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-3’-iodobenzophenone is used as a building block for the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems. It can serve as a probe to investigate the interactions between halogenated compounds and biological macromolecules.

Medicine: In medicinal chemistry, 3-Fluoro-3’-iodobenzophenone is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a valuable compound for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can improve the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate its interaction with electron-rich sites on biological macromolecules .

Comparison with Similar Compounds

  • 3-Fluoro-3’-chlorobenzophenone
  • 3-Fluoro-3’-bromobenzophenone
  • 3-Fluoro-3’-methylbenzophenone

Comparison: Compared to these similar compounds, 3-Fluoro-3’-iodobenzophenone is unique due to the presence of both fluorine and iodine atoms. This combination can result in distinct chemical and physical properties, such as higher reactivity in coupling reactions and enhanced biological activity. The iodine atom, being larger and more polarizable than chlorine or bromine, can also influence the compound’s interaction with target molecules in a different manner .

Properties

IUPAC Name

(3-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDZWNIDRDFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641516
Record name (3-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-25-6
Record name (3-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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